Olprinone hydrochloride hydrate is a pharmaceutical compound primarily utilized as a selective inhibitor of phosphodiesterase type III. It is clinically significant for its positive inotropic and vasodilatory effects, making it beneficial in treating heart failure and during cardiac surgery. The compound enhances intracellular levels of cyclic adenosine monophosphate, which plays a crucial role in cardiovascular function.
Olprinone was first developed by Eisai Co., Ltd., and received approval for clinical use in Japan on January 1, 1996. Its development is rooted in the need for effective treatments for congestive heart failure and related cardiovascular conditions.
The synthesis of olprinone hydrochloride hydrate involves several key steps, utilizing various reagents and conditions to achieve high purity and yield.
The synthesis process emphasizes mild reaction conditions and high stability, yielding a product suitable for pharmaceutical applications.
Olprinone hydrochloride hydrate has the following molecular formula:
The chemical structure features an imidazo[1,2-a]pyridine core, which is integral to its biological activity.
The compound's structural characteristics contribute to its pharmacological properties, particularly its selectivity for phosphodiesterase type III.
The synthesis involves several critical chemical reactions:
These reactions are optimized for efficiency and yield, ensuring high purity suitable for clinical use.
Olprinone exerts its pharmacological effects primarily through the inhibition of phosphodiesterase type III. This inhibition leads to increased levels of cyclic adenosine monophosphate within cardiomyocytes and vascular smooth muscle cells.
Research has shown that olprinone also exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in various models .
These properties make olprinone suitable for therapeutic applications in cardiovascular medicine.
Olprinone hydrochloride hydrate is primarily used in clinical settings for:
Additionally, ongoing research continues to explore its potential applications in other areas such as spinal cord injury treatment due to its anti-inflammatory properties .
Olprinone hydrochloride hydrate is a synthetic cardiotonic agent with the systematic chemical name 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride hydrate. Its molecular formula is C₁₄H₁₀N₄O·HCl·H₂O, corresponding to a molecular weight of 304.73 g/mol [1] [2]. The compound crystallizes as a hydrate, with water molecules stabilizing the hydrochloride salt form. The core structure features an imidazopyridine ring linked to a pyridone moiety, with a nitrile group at the 3-position enhancing its binding affinity to phosphodiesterase III (PDE3). X-ray crystallography confirms that the planar heterocyclic system enables selective interactions with the catalytic site of PDE3 enzymes [5].
Olprinone hydrochloride hydrate exhibits high aqueous solubility (>26.82 mM in water at 25°C), attributable to its ionic hydrochloride salt and polar hydrate form [5]. The compound demonstrates pH-dependent stability: it remains stable under acidic conditions (pH 2–5) but undergoes hydrolysis in alkaline environments, particularly at the nitrile and carbonyl groups. Thermal analysis reveals dehydration onset at 110°C and decomposition above 200°C. Its octanol-water partition coefficient (log P) is approximately -0.45, indicating moderate hydrophilicity that influences tissue distribution patterns [6].
Table 1: Physicochemical Properties of Olprinone Hydrochloride Hydrate
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀N₄O·HCl·H₂O |
Molecular Weight | 304.73 g/mol |
Water Solubility | ≥7.69 mg/mL (26.82 mM) |
log P (Octanol-Water) | -0.45 (estimated) |
Thermal Decomposition | >200°C |
pKa (Ionizable Group) | 6.8 (Pyridinium) |
Olprinone exerts its primary pharmacological effect through potent and selective inhibition of phosphodiesterase III (PDE3), with an IC₅₀ of 0.35 μM. PDE3 hydrolyzes cyclic nucleotides cAMP and cGMP, which serve as secondary messengers regulating cardiac and vascular contractility. By binding to PDE3's catalytic site, olprinone competitively inhibits cAMP degradation, elevating intracellular cAMP levels by 3- to 5-fold in cardiomyocytes and vascular smooth muscle [5] [7]. This cAMP accumulation activates protein kinase A (PKA), which phosphorylates:
PDE3 exists as two isoforms: PDE3A (predominant in heart and platelets) and PDE3B (adipose/liver). Olprinone shows 10-fold greater selectivity for PDE3A over PDE3B, explaining its potent cardiac effects [5]. In hepatocytes, PDE3 inhibition elevates cAMP, suppressing nuclear factor kappa B (NF-κB) activation and downstream pro-inflammatory mediators like TNF-α and IL-6 [3]. Interestingly, vascular endothelium exhibits 30% higher olprinone binding affinity than cardiac tissue, correlating with its vasodilatory potency. Platelet PDE3 inhibition occurs at concentrations >1 μM, suggesting minimal antiplatelet effects at therapeutic doses [7].
Following intravenous administration (the primary clinical route), olprinone demonstrates linear pharmacokinetics with 95% bioavailability. Plasma protein binding is moderate (45–60%), primarily to albumin. Metabolism occurs predominantly via hepatic CYP2D6-mediated oxidation, generating three inactive metabolites:
Olprinone exhibits variable tissue distribution due to its moderate hydrophilicity (log P = -0.45). Highest concentrations occur in the liver (tissue:plasma ratio = 8.2), kidneys (6.5), and myocardium (3.8), correlating with organ perfusion rates [6]. Despite its low molecular weight (304.73 Da), BBB penetration is limited (<5% of plasma levels in CSF) due to:
Table 2: Tissue Distribution Profile of Olprinone Hydrochloride Hydrate
Tissue | Tissue:Plasma Ratio | Primary Mechanism |
---|---|---|
Liver | 8.2 | Active uptake + perfusion |
Kidney | 6.5 | Glomerular filtration |
Heart | 3.8 | Perfusion + PDE3A binding |
Lung | 2.1 | Perfusion |
Brain | 0.05 | P-gp efflux + hydrophilicity |
Compound Names Cited in Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7